molecular formula C6H6K2O7 B3051795 Dipotassium hydrogen citrate CAS No. 3609-96-9

Dipotassium hydrogen citrate

Cat. No.: B3051795
CAS No.: 3609-96-9
M. Wt: 268.30 g/mol
InChI Key: UZLGHNUASUZUOR-UHFFFAOYSA-L
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Description

Dipotassium hydrogen citrate is a chemical compound with the formula K₂C₆H₇O₇. It is a potassium salt of citric acid and is commonly used in various applications due to its buffering and chelating properties. This compound is often found in the form of a white, crystalline powder that is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium hydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature to ensure complete reaction. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods

In industrial settings, this compound is produced by reacting citric acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by evaporating the water. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dipotassium hydrogen citrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.

    Reduction: It is less commonly involved in reduction reactions.

    Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents under acidic conditions.

    Substitution: Reactions with strong acids like hydrochloric acid can lead to the formation of citric acid and potassium chloride.

Major Products Formed

    Oxidation: Potassium carbonate and carbon dioxide.

    Substitution: Citric acid and potassium chloride.

Scientific Research Applications

Dipotassium hydrogen citrate has a wide range of applications in scientific research:

    Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.

    Biology: It serves as a nutrient source in microbial culture media and as a chelating agent to stabilize metal ions in biological systems.

    Medicine: It is used to manage conditions like renal tubular acidosis and to prevent kidney stones by alkalizing the urine.

    Industry: It is employed in the food industry as a preservative and flavoring agent, and in the cosmetics industry as a pH regulator.

Mechanism of Action

The primary mechanism of action of dipotassium hydrogen citrate involves its ability to alkalize bodily fluids. When ingested, it dissociates into potassium and citrate ions. The citrate ions are metabolized to bicarbonate, which increases the pH of the urine, making it less acidic. This helps in preventing the formation of kidney stones and managing conditions like renal tubular acidosis.

Comparison with Similar Compounds

Similar Compounds

    Potassium citrate: Similar in function but contains three potassium ions per citrate molecule.

    Sodium citrate: Used for similar purposes but contains sodium instead of potassium.

    Calcium citrate: Often used as a dietary supplement for calcium.

Uniqueness

Dipotassium hydrogen citrate is unique due to its specific potassium content and its ability to provide both potassium and citrate ions, which are beneficial in various biological and chemical processes. Its high solubility in water and effective buffering capacity make it a preferred choice in many applications.

Properties

CAS No.

3609-96-9

Molecular Formula

C6H6K2O7

Molecular Weight

268.30 g/mol

IUPAC Name

dipotassium;3-carboxy-3-hydroxypentanedioate

InChI

InChI=1S/C6H8O7.2K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

UZLGHNUASUZUOR-UHFFFAOYSA-L

SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[K+].[K+]

Key on ui other cas no.

3609-96-9

physical_description

Liquid;  Dry Powder

Pictograms

Irritant

Related CAS

7778-49-6

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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